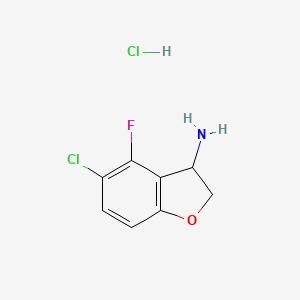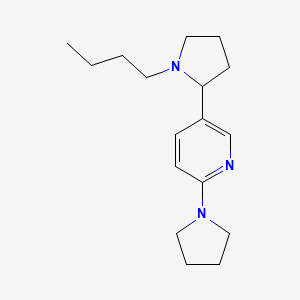
5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, featuring both pyrrolidine and pyridine rings, makes it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine typically involves multi-step organic reactions. One common method might include:
Formation of Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.
Attachment of Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.
Formation of Pyridine Ring: The pyridine ring can be synthesized through condensation reactions involving suitable aldehydes or ketones.
Final Coupling: The final step involves coupling the pyrrolidine and pyridine rings under specific reaction conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while reduction could produce fully saturated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, such as acting on specific receptors or enzymes.
Industry: Utilized in the development of advanced materials, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as receptors, enzymes, or ion channels. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyrrolidin-1-yl)pyridine: Lacks the butyl group, making it less hydrophobic.
5-(1-Methylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
The presence of the butyl group in 5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine might confer unique properties such as increased hydrophobicity, altered binding affinity to biological targets, and different reactivity in chemical reactions.
Propriétés
Formule moléculaire |
C17H27N3 |
|---|---|
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
5-(1-butylpyrrolidin-2-yl)-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C17H27N3/c1-2-3-10-19-13-6-7-16(19)15-8-9-17(18-14-15)20-11-4-5-12-20/h8-9,14,16H,2-7,10-13H2,1H3 |
Clé InChI |
QUDITTSCFOGEQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCCC1C2=CN=C(C=C2)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


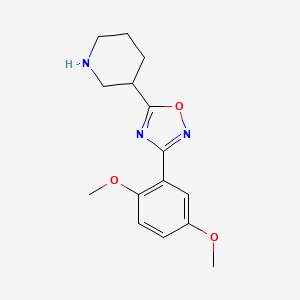
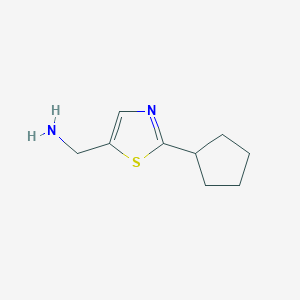



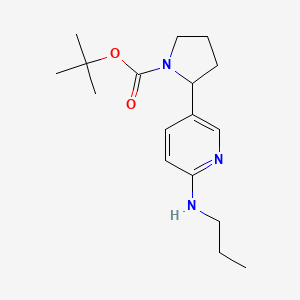



![tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate](/img/structure/B11807018.png)

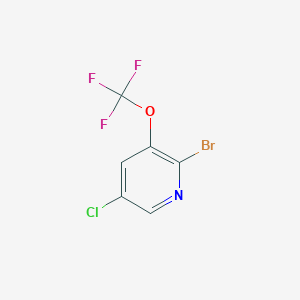
![Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate](/img/structure/B11807041.png)
